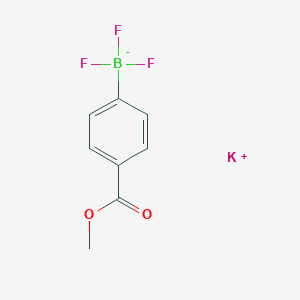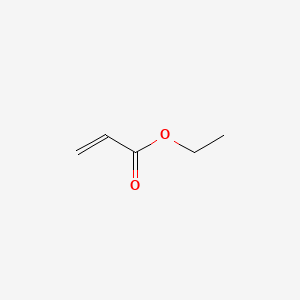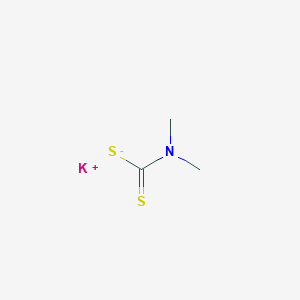
CID 31397
説明
CID 31397 is a useful research compound. Its molecular formula is C3H6NNaS2 and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Studying Protein Function and Signal Transductions :
- CID has been crucial in dissecting signal transductions and studying various biological processes. The development of orthogonal and reversible CID systems allows control over protein function with unprecedented precision and spatiotemporal resolution, helping to elucidate mechanisms of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation :
- Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing in mammalian cells. These systems allow fine-tuning of gene expression or multiplex biological signals with different logic gating operations. They can even be packaged into viral vectors for in vivo applications, broadening the scope of chemically inducible gene regulation (Ma et al., 2023).
Understanding Cellular Mechanisms :
- CID techniques have provided insights into complex cellular mechanisms, such as lipid second messengers and small GTPases, and have helped to partly explain the "signaling paradox." The technique's improved specificity and the ability to manipulate multiple systems orthogonally in one cell have expanded its applications beyond traditional protein relocation (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization :
- CID can be rapidly turned on and off using light pulses at orthogonal wavelengths, allowing reversible control over protein localization in living cells. This has applications in controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Improving Water Use Efficiency in Agriculture :
- In agriculture, CID (carbon isotope discrimination) has been used as a selection criterion for improving water use efficiency and productivity of crops like barley, indicating its potential in breeding programs and agricultural productivity enhancement (Anyia et al., 2007).
Safeguarding Cell Therapy :
- CID has been integrated into therapy models like induced pluripotent stem cell-derived rejuvenated T cell therapy as a safeguard system. It's used to eliminate iPSCs and tumors originated from iPSCs, ensuring the safety of clinical applications (Ando et al., 2015).
Background Subtraction in LC/MS Data :
- In mass spectrometry, CID techniques are used for background subtraction to obtain clean product ion spectra from nonselective collision-induced dissociation experiments, enhancing the clarity and usefulness of the technique for structure interpretation (Zhang et al., 2009).
特性
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRVIHUFHQIAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![n-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B7768289.png)


